Docosahexaenoyl Serotonin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

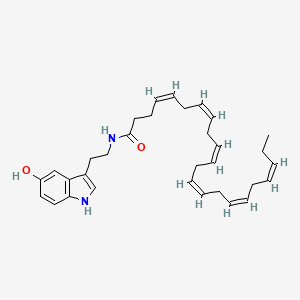

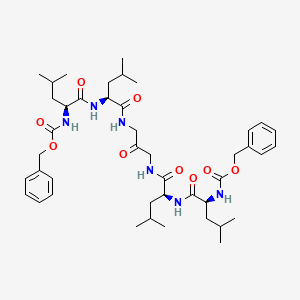

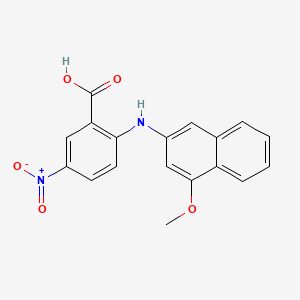

Docosahexaenoyl Serotonin (DHA-5-HT) is an endogenous n-3 fatty acid-serotonin conjugate . It has been found to have anti-inflammatory activity .

Molecular Structure Analysis

Docosahexaenoyl Serotonin has a molecular formula of C32H42N2O2 . It contains a total of 79 bonds, including 37 non-H bonds, 17 multiple bonds, 17 rotatable bonds, 7 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .

Wissenschaftliche Forschungsanwendungen

Regulation of Serotonin Transporter and Neuroplasticity

DHA derivatives, such as 1-stearoyl-2-docosahexaenoyl-phosphatidic acid, interact with and activate Praja-1, the E3 ubiquitin ligase acting on the serotonin transporter in the brain, suggesting a role in serotonergic system regulation and related diseases like depression and autism (Lu et al., 2020).

Neuroprotective and Recovery Effects in Spinal Cord Injury

DHA has shown neuroprotective effects and promotes functional recovery in animal models of spinal cord injury, indicating its potential for neuroplasticity and nerve regeneration (Liu et al., 2015).

Role in Gastrointestinal Tract

N-acyl serotonins, including docosahexaenoyl-serotonin, are present in the gastrointestinal tract and may have biological activities like inhibiting glucagon-like peptide-1 secretion and FAAH activity, suggesting a role in gut health and metabolism (Verhoeckx et al., 2011).

Antidepressant Effects and Mind-Body Interface

DHA deficiency is linked to dysfunctions in neuronal membrane stability and transmission of serotonin and other neurotransmitters, which connects to mood and cognitive dysfunctions, highlighting its role in depression treatment (Su, 2009).

Serotonin-Induced Smooth Muscle Cell Proliferation

EPA and DHA can block serotonin-induced proliferation of vascular smooth muscle cells, contributing to their antithrombotic and antiatherosclerotic effects (Pakala et al., 1999).

Influence on Cognitive Development

Dietary intake of DHA influences brain development and cognitive functions, suggesting its importance in early development and potential for treating cognitive deficits (Wurtman, 2008).

Wirkmechanismus

Target of Action

Docosahexaenoyl Serotonin (DHA-5-HT) primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis. They play a crucial role in the immune response.

Mode of Action

DHA-5-HT interacts with its targets by attenuating the IL-23-IL-17 signaling cascade in lipopolysaccharide (LPS)-stimulated macrophages . This interaction results in the down-regulation of LPS-induced genes, particularly those involved in generating a CD4+ Th17 response .

Biochemical Pathways

The primary biochemical pathway affected by DHA-5-HT is the IL-23-IL-17 signaling pathway . This pathway plays a pivotal role in the immune response, particularly in the activation of Th17 cells. DHA-5-HT suppresses the production of several key macrophage-produced mediators, including PGE2, IL-6, IL-1β, and IL-23 .

Pharmacokinetics

It’s known that the levels of dha-5-ht in intestinal tissues are markedly influenced by the intake of n-3 polyunsaturated fatty acids (pufas) .

Result of Action

The action of DHA-5-HT leads to potent anti-inflammatory properties . It significantly suppresses the production of several key macrophage-produced mediators, inhibits the ability of RAW264.7 cells to migrate, and downregulates chemokines like MCP-1, CCL-20, and the gene expression of CCL-22 and several metalloproteinases .

Action Environment

The specific formation of DHA-5-HT in the gut suggests that the gut environment plays a significant role in its action . The presence of n-3 PUFAs in the diet can influence the levels of DHA-5-HT in the body

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?

A1: Docosahexaenoyl Serotonin (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].

Q2: How does Docosahexaenoyl Serotonin compare to other N-acyl serotonins in terms of its anti-inflammatory activity?

A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.

Q3: What is the significance of finding Docosahexaenoyl Serotonin in human intestinal tissue?

A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.

Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence Docosahexaenoyl Serotonin levels?

A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)